molecular formula C28H25F3N4O4 B1675527 LX-1031 CAS No. 945976-76-1

LX-1031

カタログ番号 B1675527
CAS番号: 945976-76-1
分子量: 538.5 g/mol
InChIキー: XNMUICFMGGQSMZ-WIOPSUGQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LX-1031 is a potent, orally available tryptophan 5-hydroxylase (TPH) inhibitor that reduces serotonin (5-HT) synthesis peripherally . It has potential for illnesses characterized by excess 5-HT, such as diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea .


Synthesis Analysis

Two process routes for LX1031 were developed. They shared the same left-hand and right-hand starting materials as well as the penultimate intermediate . The chiral center in the left-hand moiety was established via a Noyori asymmetric hydrogenation of a trifluoromethyl aryl ketone. The right-hand boronate was prepared via a palladium-catalyzed borylation of l-tyrosine-derived aryl triflate .


Molecular Structure Analysis

LX-1031 is a heterocyclic substituted phenylalanine analog . Its molecular weight is 538.52 .


Chemical Reactions Analysis

Union of the left-hand and right-hand fragments to the pyrimidine core, from the right- or left-hand side, constituted the first- and second-generation routes, respectively . Removal of the Boc-protecting group from the penultimate intermediate gave LX1031 .


Physical And Chemical Properties Analysis

LX-1031 is a solid substance . It has a solubility of ≥ 34 mg/mL in DMSO .

科学的研究の応用

Treatment of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

  • Summary of the Application : LX-1031 is being developed for the potential treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), which is characterized by excess 5-HT .
  • Methods of Application or Experimental Procedures : In preclinical studies, LX-1031 dose-dependently reduced expression of 5-HT in the duodenum, jejunum, and ileum, but had no effect on brain 5-HT levels . In ascending single-dose and multiple-dose (14 day) phase I clinical trials in healthy volunteers, LX-1031 significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA; a marker of 5-HT metabolism) levels, starting by day 5 and persisting over the duration of exposure .
  • Results or Outcomes : In a phase II clinical trial in patients with IBS-D, a 1000-mg qid dose of LX-1031 was associated with improved weekly global scores and stool consistency, and lower urinary 5-HIAA levels over a 28-day treatment period . LX-1031 was well tolerated in trials to date .

Synthesis of Chiral Secondary 2,2,2-Trifluoroethanols

  • Summary of the Application : LX-1031 has been used in the synthesis of chiral secondary 2,2,2-trifluoroethanols .
  • Methods of Application or Experimental Procedures : The synthesis involves the asymmetric hydrogenation of trifluoromethyl ketones . Iridium/f-amphol and iridium/f-ampha catalysis systems have been developed for this purpose .
  • Results or Outcomes : The methodology provides a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) with excellent enantioselectivities (up to 99% ee) .

将来の方向性

LX-1031 appears promising for chronic diarrhea associated with increased 5-HT expression including IBS-D . Optimal doses, efficacy, and safety in IBS clinical trials need to be fully elucidated .

特性

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUICFMGGQSMZ-WIOPSUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241544
Record name LX-1031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions.
Record name LX1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

L-Phenylalanine, 4-(2-amino-6-((1R)-2,2,2-trifluoro-1-(3'-methoxy(1,1'-biphenyl)-4-yl)ethoxy)-4-pyrimidinyl)-

CAS RN

945976-76-1
Record name LX-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LX-1031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LX-1031
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LX-1031
Reactant of Route 2
LX-1031
Reactant of Route 3
LX-1031
Reactant of Route 4
LX-1031
Reactant of Route 5
LX-1031
Reactant of Route 6
LX-1031

Citations

For This Compound
376
Citations
M Camilleri - Neurogastroenterology & Motility, 2011 - Wiley Online Library
… The objective of this review is to appraise the pharmacology of LX-1031 and to assess its potential relative to medications in development for the treatment of IBS. Irritable bowel …
Number of citations: 53 onlinelibrary.wiley.com
TZ Zhu, PL Shao, X Zhang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… LX-1031, as a tryptophan hydroxylase inhibitor, is a drug candidate for the treatment of irritable … provided the most straightforward approach to key intermediate 13en route to LX-1031. …
Number of citations: 10 pubs.rsc.org
M Camilleri - Idrugs: the Investigational Drugs Journal, 2010 - europepmc.org
… LX-1031 is being developed for the potential treatment of diarrhea-predominant irritable … LX-1031 was well tolerated in trials to date. In conclusion, LX-1031 appears promising for IBS-D…
Number of citations: 9 europepmc.org
J Tack, P Janssen, M Wouters… - Gastroenterology, 2011 - gastrojournal.org
… after 4 weeks' treatment with LX-1031. Overall, the high dose … studies in healthy subjects, LX-1031 was well tolerated and … inhibitor of 5-HT synthesis, LX-1031, has great potential for …
Number of citations: 18 www.gastrojournal.org
J Zhang, Z Guo, Q Xie, C Zhong, X Gao, Q Yang - BMC cancer, 2022 - Springer
… Our in vivo experiments demonstrated that LX-1031 co-operated with TMZ to suppress tumor growth and prolong survival, thus eventually resulting in favorable outcomes in glioma-…
Number of citations: 10 link.springer.com
DL Kaplan, SR Kulkarni, DA Frail… - Symposium …, 2004 - cambridge.org
… first part of this survey, we are able to state with some confidence that there are no associated central sources down to a level of one tenth of that of the Cas A central source, lx ~ 1031 …
Number of citations: 6 www.cambridge.org
M Camilleri, C Di Lorenzo - Journal of pediatric gastroenterology …, 2012 - ncbi.nlm.nih.gov
… : LX-1031 Given reports that IBS-D is associated with high circulating levels of serotonin, LX-1031, … LX-1031 (1000mg qid) was superior to placebo in global assessment of relief of pain/…
Number of citations: 99 www.ncbi.nlm.nih.gov
J Barrios, B Binder - American Astronomical Society Meeting …, 2019 - ui.adsabs.harvard.edu
… We find a systematic difference in the unabsorbed 0.5-7 keV luminosities, with bow shock driving stars being an order of magnitude fainter (LX ~ 1031 erg/s) on average than the field …
Number of citations: 0 ui.adsabs.harvard.edu
S Mozaffari, S Nikfar, M Abdollahi - Expert opinion on drug safety, 2014 - Taylor & Francis
… The available data for other newer molecules including pexacerfont, dexloxiglumide, DNK33, AV608 and LX-1031 were limited to one or two Phase I and/or II efficacy studies in IBS …
Number of citations: 19 www.tandfonline.com
CAS Number, I vivo Activity
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。